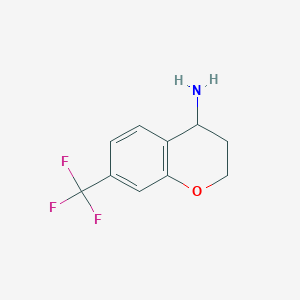

7-(Trifluoromethyl)chroman-4-amine

説明

7-(Trifluoromethyl)chroman-4-amine is an organic compound . It is a solid at room temperature . The IUPAC name for this compound is 7-(trifluoromethyl)chroman-4-amine hydrochloride . The InChI code for this compound is 1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6;/h1-2,5,8H,3-4,14H2;1H .

Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, which includes 7-(Trifluoromethyl)chroman-4-amine, has been a significant area of research . The chroman-4-one framework is a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis

The molecular formula of 7-(Trifluoromethyl)chroman-4-amine is C10H10F3NO . The average mass is 217.188 Da and the monoisotopic mass is 217.071442 Da .Physical And Chemical Properties Analysis

7-(Trifluoromethyl)chroman-4-amine is a solid at room temperature . It has a molecular weight of 253.65 . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用

Synthesis and Chemical Reactions

Synthetic Applications : 7-(Trifluoromethyl)chroman-4-amine, and related compounds like 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones, are utilized in various synthetic reactions. For example, they react with diethoxymethyl acetate to produce 3-(polyhaloacyl)chromones. These reactions can proceed with amine incorporation, leading to the formation of compounds like 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).

Catalysis in Chemical Reactions : Compounds similar to 7-(Trifluoromethyl)chroman-4-amine, like 2,4-Bis(trifluoromethyl)phenylboronic acid, are effective as catalysts in chemical reactions such as the dehydrative amidation between carboxylic acids and amines. These catalysts are crucial in processes like α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Material Science and Energetic Materials

- Development of Energetic Materials : Trifluoromethyl-containing compounds like 7-(trifluoromethyl)chroman-4-amine are being explored for their potential in creating heat-resistant energetic materials. Studies on similar molecules, such as 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX), have shown high density, excellent thermal stability, and moderate energetic performance, making them suitable for applications in high-temperature environments (Yan et al., 2021).

Pharmaceutical and Agrochemical Research

- Pharmaceutical and Agrochemical Significance : The trifluoromethyl group, a key feature in 7-(Trifluoromethyl)chroman-4-amine, significantly impacts the properties of organic molecules, increasing their utility in pharmaceutical and agrochemical sectors. This group enhances chemical and metabolic stability, improves lipophilicity and bioavailability, and can increase protein bind affinity. Therefore, trifluoromethylated compounds are extensively studied for their potential in these fields (Chu & Qing, 2014).

Coordination Chemistry

- Coordination Compounds : In coordination chemistry, molecules like 7-(Trifluoromethyl)chroman-4-amine are used to form complexes with metals. For instance, compounds like 4-amino-3-trifluoromethyl-1,2,4-triazole-5-thione have been utilized to create complexes with divalent ions like cobalt and nickel, highlighting the potential of trifluoromethylated amines in this field (Menzies & Squattrito, 2001).

Two-Photon Absorption and Fluorophores

- Optical Properties : Compounds with the trifluoromethyl group exhibit interesting optical properties, such as two-photon absorption. Research on related molecules has demonstrated their potential as two-photon absorbing chromophores, which can be applied in fields like optical data storage, photodynamic therapy, and 3D microfabrication (Kannan et al., 2004).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCIPVIZAJIRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676388 | |

| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)chroman-4-amine | |

CAS RN |

704208-25-3 | |

| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

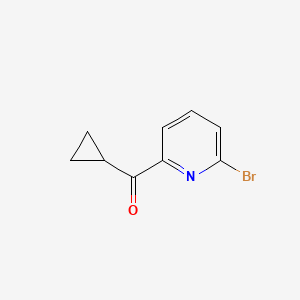

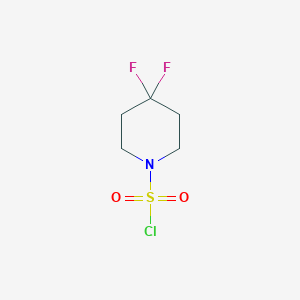

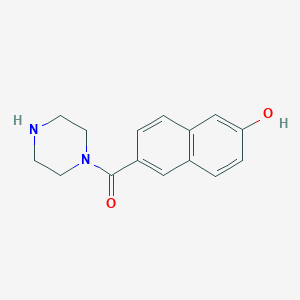

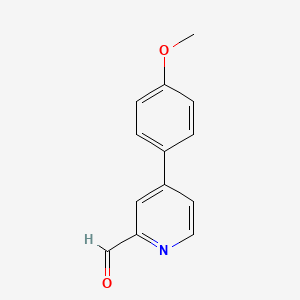

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)

![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)

![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)